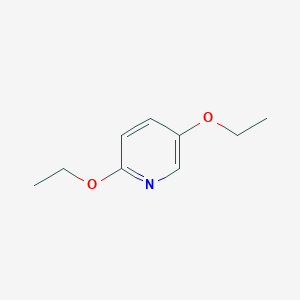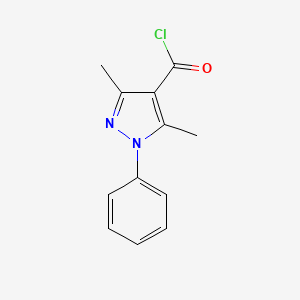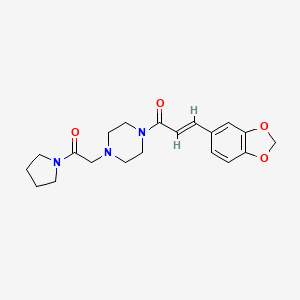![molecular formula C22H26O4 B1624248 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde CAS No. 77355-03-4](/img/structure/B1624248.png)
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Descripción general
Descripción
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is an organic compound with the molecular formula C22H26O4 and a molecular weight of 354.4 g/mol. This compound is characterized by the presence of two benzaldehyde groups connected via an octoxy linker, which includes a formylphenoxy moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with potassium carbonate in the presence of a polymerization inhibitor and an antioxidant . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed steps are as follows:
Reactants: 4-hydroxybenzaldehyde and potassium carbonate.
Conditions: The reaction is conducted in a dry solvent, such as dimethylformamide (DMF), at elevated temperatures (around 70-100°C) under a nitrogen atmosphere.
Procedure: The mixture is stirred and heated for several hours, followed by cooling and extraction with an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Oxydibenzaldehyde: Similar structure but lacks the octoxy linker.
Bis(4-formylphenyl) ether: Contains two formylphenyl groups connected by an ether linkage.
Uniqueness
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is unique due to its extended octoxy linker, which provides greater flexibility and potential for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications.
Propiedades
IUPAC Name |
4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c23-17-19-7-11-21(12-8-19)25-15-5-3-1-2-4-6-16-26-22-13-9-20(18-24)10-14-22/h7-14,17-18H,1-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNWXHHTVEXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441250 | |
| Record name | 4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77355-03-4 | |
| Record name | 4,4′-[1,8-Octanediylbis(oxy)]bis[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77355-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[8-(4-formylphenoxy)octoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


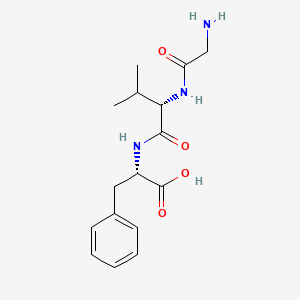

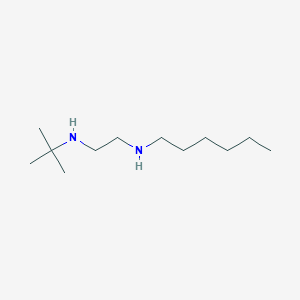
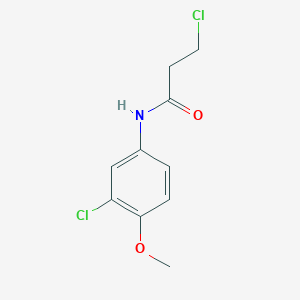



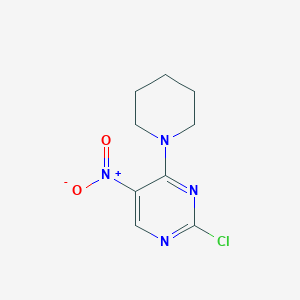
![N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine](/img/structure/B1624181.png)

